molecular formula C6H11NO3 B2815594 Methyl 3-aminooxolane-3-carboxylate CAS No. 1182717-26-5

Methyl 3-aminooxolane-3-carboxylate

Cat. No.: B2815594
CAS No.: 1182717-26-5
M. Wt: 145.158
InChI Key: WFJFGIAGOSGWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclic Amino Acid Derivatives in Modern Organic Synthesis and Chemical Biology

Cyclic amino acids are vital building blocks in the realms of chemistry and biology. Their constrained conformations offer a level of structural rigidity that is highly sought after in drug design and the synthesis of complex molecules. By incorporating these structures into peptides, chemists can enhance their stability and bioavailability, and even create novel materials with improved mechanical and thermal properties. molecularcloud.orgresearchgate.net In chemical biology, these derivatives serve as powerful tools to probe protein structure and function. molecularcloud.org Their applications are diverse, ranging from the development of new therapeutics for a variety of diseases to their use as catalysts in chemical reactions. molecularcloud.orgresearchgate.net

Overview of Methyl 3-Aminooxolane-3-carboxylate as a Key Scaffold in Research

Within the family of cyclic amino acids, this compound stands out as a particularly versatile scaffold. This compound features a five-membered tetrahydrofuran (B95107) ring, which imparts significant conformational rigidity. researchgate.net The presence of both an amino group and a methyl ester group allows for multiple points of chemical modification, making it an ideal starting point for the creation of diverse molecular libraries. nih.gov This adaptability has made it a focal point of research for developing new molecules with a wide array of potential applications.

Historical Context and Evolution of Research on Tetrahydrofuran-based Amino Esters

The study of amino esters, organic compounds containing both an amino and an ester group, has a rich history. taylorandfrancis.com The development of tetrahydrofuran-based amino acids, a subset of this class, marked a significant step forward. Researchers recognized that the furanose sugar-based structure could be used as a scaffold for creating libraries of new compounds. nih.govacs.org Early work focused on leveraging these scaffolds for derivatization, exploring how different chemical groups could be added to the core structure to create a wide range of molecules with distinct properties. nih.govacs.org This foundational research laid the groundwork for the more targeted applications of specific compounds like this compound that are seen today.

Scope and Objectives of Advanced Research on this compound

Current research on this compound is focused on fully exploiting its potential as a building block for novel chemical entities. A primary objective is the development of efficient and stereoselective synthetic routes to the molecule and its derivatives. This includes the use of chiral pool strategies and asymmetric catalysis to produce specific stereoisomers with high purity. vulcanchem.com Another key area of investigation is its application in medicinal chemistry, particularly in the design of enzyme inhibitors. vulcanchem.com The rigid tetrahydrofuran ring is well-suited to mimic the transition states of enzymatic reactions, a property that has been successfully utilized in creating potent inhibitors for therapeutic targets. vulcanchem.com Furthermore, ongoing research seeks to expand its use in creating complex molecular architectures and new materials.

Compound Information

Compound Name
This compound
Methyl 3-aminooxetane-3-carboxylate
Ammonia (B1221849)
Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
Methyl-3-aminocrotonate

Physicochemical Properties

PropertyValue
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name This compound
CAS Number 1384431-37-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-aminooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-5(8)6(7)2-3-10-4-6/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJFGIAGOSGWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations and Isomeric Forms of Methyl 3 Aminooxolane 3 Carboxylate

Elucidation of Stereoisomers and Their Absolute Configurations

Methyl 3-aminotetrahydrofuran-2-carboxylate possesses two chiral centers at the C2 and C3 positions of the oxolane ring. This results in the possibility of four distinct stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The pairs (2R,3S)/(2S,3R) and (2R,3R)/(2S,3S) are enantiomers (non-superimposable mirror images), while any other pairing consists of diastereomers (stereoisomers that are not mirror images).

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. youtube.comyoutube.com In this system, the four groups attached to the chiral carbon are ranked based on atomic number; higher atomic numbers receive higher priority. youtube.com The molecule is then oriented so that the lowest-priority group points away from the viewer. If the sequence from the highest to the lowest priority (1-2-3) is clockwise, the configuration is designated 'R' (from the Latin rectus for right). If the sequence is counter-clockwise, it is designated 'S' (from the Latin sinister for left). youtube.comyoutube.com

The (2R,3S) configuration is a particularly significant stereoisomer that is often utilized in synthetic chemistry. vulcanchem.com Its structure features the amino group at C3 and the methyl ester at C2 on the tetrahydrofuran (B95107) ring, creating a bifunctional scaffold suitable for further chemical modifications. vulcanchem.com

Impact of Stereochemistry on Molecular Recognition and Reaction Stereoselectivity

The specific three-dimensional arrangement of the amino and carboxylate groups on the oxolane ring profoundly influences how the molecule interacts with other chiral molecules, such as enzymes and receptors. The stereochemistry of methyl 3-aminotetrahydrofuran-2-carboxylate is critical for its function in both asymmetric synthesis and biological systems. vulcanchem.com

Key impacts of stereochemistry include:

Molecular Recognition : In biological contexts, the precise stereochemistry is essential for binding to enzyme active sites. For instance, derivatives of 3-amino-tetrahydrofuran-2-carboxylates have demonstrated affinity for proteases like thrombin and factor Xa, which are key targets in anticoagulant therapy. vulcanchem.com A 2024 investigation using density functional theory (DFT) highlighted that the (2R,3S) configuration optimally orients the amino group for hydrogen bonding with catalytic residues in enzyme-inhibitor complexes. vulcanchem.com

Reaction Stereoselectivity : When used as a chiral building block in synthesis, the molecule's rigid conformation directs the approach of reagents, leading to a specific stereochemical outcome in the product. This property is invaluable in asymmetric synthesis, where controlling the three-dimensional structure of the target molecule is paramount. vulcanchem.com Its bifunctional nature allows it to be used in multicomponent reactions, such as the Ugi reaction, to produce complex spirocyclic structures with high diastereoselectivity. vulcanchem.com

Methods for Assessing Chiral Purity and Enantiomeric Excess in Synthetic Research

In synthetic chemistry, verifying the chiral purity of a product is crucial. Enantiomeric excess (ee) is a measure of this purity, indicating the degree to which one enantiomer is present in a mixture compared to the other. Several analytical techniques are employed to determine the ee of chiral compounds like substituted amino-oxolane carboxylates.

MethodPrincipleApplication Notes
Chiral HPLC Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.A common and reliable method for separating and quantifying enantiomers and diastereomers. For related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, enantiomeric purity has been successfully analyzed using a Chiralpak AD-H column. google.com
Chiral GC Similar to HPLC, but uses a gaseous mobile phase and a chiral column to separate volatile derivatives of the enantiomers.Effective for volatile amino acid derivatives after esterification and acylation. Can separate all optical antipodes, including those with multiple chiral centers. cat-online.com
NMR Spectroscopy Involves converting the enantiomeric mixture into diastereomers by reacting it with a pure chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomers have distinct NMR spectra that can be integrated to determine their ratio.The formation of diastereomeric esters allows for the determination of ee by analyzing the different chemical shifts in 1H or 19F NMR spectra. beilstein-journals.orggoogle.com
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The sign and magnitude of the CD signal can be used to determine the absolute configuration and ee.Exciton-coupled circular dichroism (ECCD) has been used to determine the absolute configuration and ee of chiral carboxylates by studying their association with an achiral host. nih.gov

A high degree of optical purity is often defined as an enantiomeric excess greater than 96% and preferably above 98%. google.com

Conformational Analysis of the Oxolane (Tetrahydrofuran) Ring System

The five-membered oxolane (tetrahydrofuran) ring is not planar. To alleviate torsional strain, it adopts a puckered conformation. The two most common conformations are the "envelope" (E), where four atoms are coplanar and the fifth is out of the plane, and the "twist" (T), where no three atoms are coplanar.

The specific conformation adopted by a substituted oxolane, such as methyl 3-aminotetrahydrofuran-2-carboxylate, is influenced by the steric and electronic effects of its substituents. The ring's rigidity and the predictable puckering are important features in its application as a scaffold in drug design and asymmetric synthesis. vulcanchem.com Computational studies, including DFT, have been employed to understand the conformational preferences of the ring and how this puckering contributes to the stability of molecular complexes, such as an inhibitor bound to an enzyme. vulcanchem.com The electron-rich oxygen atom and the inherent ring strain (approximately 25 kJ/mol for the parent THF ring) also play a role in the chemical reactivity of these heterocyclic compounds.

Advanced Synthetic Methodologies for Methyl 3 Aminooxolane 3 Carboxylate and Its Analogs

Stereoselective Synthesis Strategies

Directly obtaining enantiomerically pure compounds is often more efficient than resolving racemic mixtures. Stereoselective strategies aim to control the formation of the desired stereoisomer through substrate- or catalyst-controlled reactions.

Chiral pool synthesis leverages the inherent stereochemistry of readily available natural products to construct complex chiral molecules. L-serine and D-ribose are common starting materials due to their dense functionalization and defined stereocenters.

A plausible synthetic route starting from L-serine methyl ester involves several key transformations. researchgate.netnih.govresearchgate.net The amino and hydroxyl groups of L-serine can be suitably protected, followed by chain extension to introduce the necessary carbons for the tetrahydrofuran (B95107) ring. For instance, the hydroxyl group could be converted into an allylic ether. Subsequent functional group manipulations would set the stage for a cyclization reaction to form the oxolane ring.

Similarly, D-ribose, a carbohydrate rich in stereocenters, can serve as a precursor. researchgate.net A synthetic strategy might involve the selective protection of its hydroxyl groups, followed by oxidative cleavage and functional group interconversion to generate a linear precursor poised for intramolecular cyclization. The inherent chirality of the sugar backbone directs the stereochemical outcome of the newly formed stereocenter on the tetrahydrofuran ring.

Table 1: Potential Key Transformations in Chiral Pool Synthesis

Starting Material Key Transformation Steps Intermediate Type
L-Serine Protection, C-alkylation, Functional group interconversion, Cyclization Acyclic amino diol derivative

Catalytic asymmetric synthesis provides an atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric hydrogenation is a particularly powerful technique for establishing stereocenters.

For the synthesis of methyl 3-aminooxolane-3-carboxylate, a key strategy involves the enantioselective hydrogenation of a prochiral precursor, such as a cyclic dehydroamino acid ester or an enamine. nih.gov Transition metal complexes, typically based on rhodium or iridium with chiral phosphine (B1218219) ligands (e.g., DuPHOS, BINAP, SegPhos), are highly effective for this transformation. researchgate.netsemanticscholar.org

The synthesis would begin with an achiral starting material to construct an unsaturated oxolane ring bearing an exocyclic double bond or an imine functionality at the C3 position. This prochiral substrate is then subjected to hydrogenation in the presence of a chiral catalyst. The catalyst coordinates to the substrate in a way that directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in high excess. nih.gov

Table 2: Representative Catalysts for Asymmetric Hydrogenation

Catalyst System Substrate Type Typical Enantiomeric Excess (ee)
[Rh(COD)(Me-DuPHOS)]BF₄ α,β-Unsaturated amino esters >95%
Ir/(S,S)-f-Binaphane N-Alkyl imines up to 90%

The construction of the tetrahydrofuran ring is a critical step in the synthesis. Both intramolecular cyclization and ring-closing metathesis (RCM) are robust methods for this purpose.

Intramolecular Cyclization: This strategy involves the ring closure of a suitably functionalized acyclic precursor. nih.gov A common approach is the SN2 reaction between a hydroxyl group and a tethered leaving group (e.g., a halide or sulfonate). nih.gov Another powerful method is the intramolecular oxa-Michael addition, where an alcohol nucleophile adds to an α,β-unsaturated ester or ketone. nih.gov Palladium-catalyzed oxidative cyclization of alkenols also provides a direct route to substituted tetrahydrofurans. acs.org The stereoselectivity of these cyclizations can often be controlled by the existing stereocenters in the acyclic precursor, which are typically installed using chiral pool or asymmetric catalysis methods.

Ring-Closing Metathesis (RCM): RCM has become a premier method for synthesizing cyclic compounds, including five-membered heterocycles. wikipedia.orgyoutube.com The reaction uses transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to form a carbon-carbon double bond via the intramolecular metathesis of a diene. nih.govrsc.org For the synthesis of a this compound analog, a diallylic ether substrate could be cyclized. The resulting unsaturated oxolane can then be hydrogenated to afford the final saturated ring. RCM is valued for its high functional group tolerance and predictable reactivity. nih.gov

Resolution Techniques for Racemic Mixtures of Aminooxolane Esters

When a stereoselective synthesis is not employed, the product is a racemic mixture of enantiomers. Resolution is the process of separating these enantiomers. libretexts.orglibretexts.org

The most common method for resolving racemic compounds is the formation of diastereomeric salts. libretexts.org Since this compound contains a basic amino group, it can be reacted with a chiral acid to form a pair of diastereomeric salts. youtube.com

(R/S)-Amine + (R)-Acid → (R)-Amine·(R)-Acid Salt + (S)-Amine·(R)-Acid Salt

These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.org One diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, the pure enantiomer is liberated from the salt by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of resolving agent and solvent system is critical and often requires empirical screening for optimal separation. almerja.com

Table 3: Common Chiral Acids for Resolution of Amines

Chiral Resolving Agent Structure Acidity (pKa)
(+)-Tartaric Acid HOOC-CH(OH)-CH(OH)-COOH 2.98 (pKa1)
(-)-Mandelic Acid C₆H₅-CH(OH)-COOH 3.41

Beyond simple fractional crystallization, more advanced techniques can be employed to improve the efficiency and yield of the resolution. These methods often rely on a deep understanding of the ternary phase diagram of the enantiomers and the resolving agent in a given solvent.

One such technique involves controlling the crystallization kinetics. It has been observed that in some systems, one diastereomeric salt may crystallize much faster than the other (kinetic control). gavinpublishers.com By carefully controlling the crystallization time and temperature, it is possible to isolate one diastereomer in high purity before the system reaches thermodynamic equilibrium, which might favor a less pure solid phase. gavinpublishers.com

Another advanced approach is purification by digestion. In this method, the impure crystalline diastereomeric salt is suspended in a solvent mixture where it has limited solubility and is heated briefly. gavinpublishers.com This process can effectively wash away impurities and enrich the enantiomeric excess of the solid material without needing a full recrystallization, thereby minimizing yield loss. The success of these methods is highly system-dependent and requires careful optimization of parameters such as solvent, temperature, and time.

Development of Novel Synthetic Routes and Process Optimization Studies

The development of novel synthetic routes for this compound is driven by the need for efficient, scalable, and stereocontrolled processes. A common conceptual approach involves the application of the Strecker amino acid synthesis to a cyclic ketone precursor, followed by hydrolysis and esterification.

A plausible and widely applicable route commences with the Strecker synthesis on tetrahydrofuran-3-one. This three-component reaction involves the treatment of the ketone with a cyanide source, such as potassium cyanide, and an ammonia (B1221849) source, like ammonium (B1175870) chloride, to yield an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile functionality under acidic or basic conditions affords the corresponding 3-aminooxolane-3-carboxylic acid.

Process optimization studies for similar Strecker reactions on cyclic ketones have focused on several key parameters to enhance yield and purity. These include the choice of cyanide source, solvent system, reaction temperature, and the nature of the ammonia source. For instance, the use of trimethylsilyl (B98337) cyanide (TMSCN) has been shown to be effective in some cases, offering milder reaction conditions. Solvent choice is also critical, with aqueous or mixed aqueous-organic systems often employed to facilitate the dissolution of the inorganic reagents.

The optimization of a generic Strecker synthesis on a cyclic ketone might involve the systematic variation of these parameters as detailed in the table below.

Table 1: Illustrative Parameters for Optimization of the Strecker Synthesis of a 3-Amino-3-cyano-oxolane Intermediate

ParameterVariationRationale
Cyanide Source KCN, NaCN, TMSCNTo evaluate the effect of reactivity and solubility on reaction efficiency.
Ammonia Source NH₄Cl, NH₃ in MeOHTo assess the impact of the ammonia delivery method on imine formation.
Solvent Water, Methanol (B129727)/Water, THF/WaterTo optimize reagent solubility and reaction kinetics.
Temperature (°C) 0, 25 (Room Temp), 50To determine the optimal temperature for reaction rate versus side product formation.
Reaction Time (h) 12, 24, 48To identify the point of reaction completion and minimize degradation.

Following the formation of the amino acid, the subsequent hydrolysis of the nitrile group is another critical step that can be optimized. Strong acidic conditions, such as refluxing in hydrochloric acid, are typically employed for this transformation. Optimization here would focus on the acid concentration, temperature, and reaction time to ensure complete conversion without degradation of the oxolane ring.

Esterification and Amino Group Introduction Methodologies

The final step in the synthesis of this compound is the esterification of the carboxylic acid group. The Fischer esterification is a classical and cost-effective method for this transformation. This reaction involves treating the amino acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used as both the reactant and the solvent.

Several modern variations and optimization strategies for the esterification of amino acids have been developed to improve yields and simplify purification. One such method involves the use of trimethylchlorosilane (TMSCl) in methanol. This system is known to be highly efficient for the esterification of a wide range of amino acids, often proceeding under mild conditions at room temperature. The reaction with TMSCl in methanol generates HCl in situ, which catalyzes the esterification. nih.gov This method can be particularly advantageous for substrates that are sensitive to harsh acidic conditions.

Alternative methodologies for the introduction of an amino group onto a pre-existing oxolane ring could involve multi-step sequences. For example, the conversion of a ketone at the 3-position to an oxime, followed by reduction, would yield a 3-aminooxolane. However, this approach would then require a separate step for the introduction of the carboxyl group, making it a less convergent strategy than the Strecker synthesis.

The table below outlines typical conditions for the Fischer esterification of a cyclic amino acid, which could be optimized for the synthesis of this compound.

Table 2: Representative Conditions for Fischer Esterification of 3-Aminooxolane-3-carboxylic Acid

ParameterConditionRationale
Alcohol Methanol (large excess)Acts as both reactant and solvent to drive the equilibrium towards the ester product.
Acid Catalyst H₂SO₄ (catalytic), HCl (generated in situ from SOCl₂ or TMSCl)To protonate the carboxylic acid and facilitate nucleophilic attack by methanol.
Temperature RefluxTo increase the reaction rate. Milder temperatures may be used with more reactive reagents like TMSCl.
Reaction Time 4-24 hoursDependent on the reactivity of the amino acid and the catalytic system used.
Work-up Neutralization with a base (e.g., NaHCO₃), extractionTo remove the acid catalyst and isolate the ester product.

Chemical Reactivity and Derivatization Strategies of Methyl 3 Aminooxolane 3 Carboxylate

Reactivity of the Methyl Ester Functionality (e.g., Transesterification, Amide Formation)

The methyl ester group in methyl 3-aminooxolane-3-carboxylate is susceptible to nucleophilic acyl substitution. Key reactions include hydrolysis, transesterification, and amidation.

Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-aminooxolane-3-carboxylic acid.

Transesterification: Reaction with another alcohol, typically in the presence of an acid or base catalyst, can replace the methyl group with a different alkyl or aryl group, yielding a new ester.

Amide Formation: This is one of the most common transformations of the ester group. Direct reaction with an amine can be challenging and may require high temperatures. More frequently, the ester is reacted with an amine in the presence of activating agents, or the carboxylic acid (obtained via hydrolysis) is coupled with an amine using standard peptide coupling reagents. nih.gov The direct condensation of carboxylic acids and amines can be facilitated by reagents like TiCl4. nih.gov The formation of an amide bond is a fundamental reaction in the synthesis of pharmaceuticals.

Below is a table illustrating potential amide formation reactions starting from the corresponding carboxylic acid.

Amine ReactantCoupling ReagentProduct
BenzylamineDCC/HOBtN-Benzyl-3-aminooxolane-3-carboxamide
AnilineTiCl4N-Phenyl-3-aminooxolane-3-carboxamide nih.gov
PiperidineT3P®3-(Piperidine-1-carbonyl)oxolan-3-amine
Glycine methyl esterHATU/DIPEAMethyl (2-((3-aminooxolane-3-carbonyl)amino)acetate)

Transformations of the Primary Amine Group (e.g., Acylation, Alkylation, Carbamatization)

The primary amine at the C3 position is a potent nucleophile and represents the most reactive site for electrophilic attack. Common transformations include acylation, alkylation, and carbamatization, which are crucial for building molecular complexity.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. google.comorganic-chemistry.org This reaction is often used to introduce a wide variety of substituents. A patent for the synthesis of related derivatives specifically describes the acylation of the 3-amino-tetrahydrofuran-3-carboxylic acid core. google.com

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents leads to the formation of secondary or tertiary amines. Regioselectivity can be a challenge, as over-alkylation can occur. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for controlled mono-alkylation.

Carbamatization: The amine reacts with isocyanates to form ureas or with chloroformates to produce carbamates. Carbamates, such as the tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) derivatives, are common protecting groups for amines in multi-step synthesis.

The table below shows examples of derivatization at the primary amine group.

ReagentReaction TypeProduct
Acetyl chlorideAcylationMethyl 3-acetamidooxolane-3-carboxylate
Benzyl bromideAlkylationMethyl 3-(benzylamino)oxolane-3-carboxylate
Phenyl isocyanateUrea FormationMethyl 3-(3-phenylureido)oxolane-3-carboxylate
Di-tert-butyl dicarbonateCarbamatizationMethyl 3-((tert-butoxycarbonyl)amino)oxolane-3-carboxylate

Functionalization of the Oxolane Ring System via Electrophilic or Nucleophilic Substitution

The oxolane (tetrahydrofuran, THF) ring is a saturated ether and is generally considered to be chemically inert and unreactive towards many reagents. Direct functionalization of the ring's C-H bonds is challenging. However, modern synthetic methods have enabled the selective activation of C-H bonds, particularly at the α-position (C2 and C5) to the ether oxygen, which are the most electronically activated sites.

Recent advances in photoredox catalysis have provided pathways for the site-selective α-C–H functionalization of THF. rsc.org For instance, photocatalytic generation of bromine radicals can activate the α-C–H bond for subsequent C-S and C-C cross-coupling reactions. rsc.org Similarly, visible-light-promoted reactions can achieve the vinylation of THF with alkynes. acs.org While these methods have not been specifically reported for this compound, they represent potential strategies for late-stage functionalization of the oxolane core, provided the existing functional groups are compatible or protected. The steric and electronic effects of the C3 substituents would likely influence the regioselectivity of such reactions.

Multicomponent Reaction Involvements and Their Mechanistic Studies (e.g., Ugi reactions)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org

This compound is an ideal substrate to serve as the amine component in the Ugi reaction. The reaction is typically rapid and exothermic, proceeding in polar solvents like methanol (B129727). wikipedia.orgbeilstein-journals.org

The mechanism of the Ugi reaction begins with the condensation of the amine (this compound) and the carbonyl compound to form an imine. wikipedia.orgorganic-chemistry.org The imine is then protonated by the carboxylic acid, forming an iminium ion. This electrophilic intermediate is attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate anion. nih.gov The final product is formed after an intramolecular acyl transfer known as the Mumm rearrangement, which is irreversible and drives the reaction to completion. wikipedia.org

The Ugi reaction's utility lies in its ability to generate a vast library of complex molecules from simple starting materials.

Aldehyde/KetoneCarboxylic AcidIsocyanidePotential Ugi Product
FormaldehydeAcetic acidtert-Butyl isocyanideMethyl 3-(2-(tert-butylamino)-2-oxoethyl)acetamido)oxolane-3-carboxylate
BenzaldehydeBenzoic acidCyclohexyl isocyanideMethyl 3-(benzamido(phenyl)methyl)-N-cyclohexylformamido)oxolane-3-carboxylate
AcetonePropionic acidBenzyl isocyanideMethyl 3-(N-(1-(benzylamino)-1-oxo-2-methylpropan-2-yl)propanamido)oxolane-3-carboxylate

Regioselective and Stereoselective Derivatization Methodologies

Given the multiple reactive sites in this compound, achieving regioselectivity is a key consideration in its derivatization.

Regioselectivity: The primary amine is significantly more nucleophilic than the ester's carbonyl oxygen or the ether oxygen in the oxolane ring. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides will overwhelmingly occur at the nitrogen atom. However, under certain conditions, particularly with highly reactive electrophiles, competitive O-acylation or O-alkylation at the ester could be a minor pathway. For instance, studies on similar multifunctional heterocyclic systems have shown that reaction conditions (base, solvent, temperature) can influence the outcome of competing N- vs. O-alkylation. mdpi.com Functionalization of the oxolane ring itself requires specialized C-H activation conditions that are typically orthogonal to the reactivity of the amine and ester groups. rsc.org

Stereoselectivity: this compound is an achiral molecule as the C3 position is a quaternary center with no stereochemistry. However, stereocenters can be introduced through derivatization. For example, using a chiral carboxylic acid in an acylation reaction will produce a diastereomeric product. Similarly, participating in an Ugi reaction with a chiral aldehyde, amine, or carboxylic acid can lead to the formation of new stereocenters with varying degrees of diastereoselectivity. A patent describing related compounds highlights the synthesis of optically pure products, suggesting that stereoselective synthesis or resolution of enantiomers is a viable strategy in this chemical space. google.com

Methyl 3 Aminooxolane 3 Carboxylate As a Versatile Synthetic Building Block

Applications in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of methyl 3-aminooxolane-3-carboxylate makes it an excellent precursor for the synthesis of a wide array of complex heterocyclic systems. The presence of a primary amine and an ester group on a constrained scaffold allows for sequential and controlled reactions to build intricate molecular frameworks.

One key application lies in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single step to form a complex product. nih.gov The amino acid-like structure of this compound is well-suited for reactions such as the Ugi or Passerini reactions. For instance, a related compound, methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate, has been successfully utilized in Ugi reactions to generate spirocyclic nitronates with high diastereoselectivity. researchgate.net This demonstrates the potential of the amino-oxolane core to act as a linchpin in assembling complex, three-dimensional heterocyclic structures that would be challenging to create through traditional linear synthesis.

Furthermore, the amino and ester functionalities can be used as handles for cyclization reactions to form fused or spirocyclic heterocyclic systems. biosynth.comnih.gov The amine can be acylated and then cyclized onto the ester position, or it can act as a nucleophile in reactions with other bifunctional reagents to construct new rings. This versatility enables the generation of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. mdpi.combeilstein-journals.org

Utility in the Construction of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov A key strategy in designing potent peptidomimetics is to constrain the molecule's conformation to match the specific three-dimensional shape required for binding to a biological target. mdpi.com

This compound is an exemplary building block for this purpose. nih.gov The rigid oxolane ring serves as a scaffold that severely restricts the conformational freedom of the molecule. researchgate.net By incorporating this rigid core into a peptide sequence, the resulting peptidomimetic is forced to adopt a more defined spatial arrangement. The amino and carboxylate groups act as the N- and C-termini, respectively, allowing it to be seamlessly integrated into a peptide chain using standard peptide synthesis techniques.

The incorporation of such constrained non-canonical amino acids helps to lock the peptide backbone into specific secondary structures, such as β-turns. nih.gov This pre-organization can lead to a significant increase in binding affinity and selectivity for the target receptor or enzyme, as less conformational entropy is lost upon binding. The defined stereochemistry of the oxolane ring provides precise control over the orientation of the side chains, which is crucial for mimicking the key interactions of the original peptide ligand.

Employment in Divergent Synthesis Pathways for Scaffold Diversification

Divergent synthesis is a powerful strategy that enables the creation of a wide variety of structurally distinct compounds from a single, common intermediate. rsc.org This approach is highly efficient for generating molecular diversity and exploring chemical space in drug discovery and materials science. This compound is an ideal starting point for divergent synthesis due to its two chemically distinct functional groups: the primary amine and the methyl ester.

These two groups can be manipulated independently, allowing for the synthesis of different product classes by changing the order or type of reactions performed. researchgate.netrsc.org

Divergent reaction pathways can include:

Amine-first functionalization: The primary amine can be selectively acylated, alkylated, sulfonylated, or used in reductive amination. The resulting intermediate can then undergo further transformation at the ester group, such as reduction to an alcohol, hydrolysis to a carboxylic acid, or amidation with various amines.

Ester-first functionalization: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines or alcohols to form amides or esters. The free amine on the oxolane ring remains available for a subsequent, different chemical transformation.

This strategy allows chemists to rapidly generate a library of related but structurally diverse molecules, all containing the core oxolane scaffold. nih.gov By systematically varying the building blocks introduced at the amine and ester positions, a wide range of properties and functionalities can be explored, facilitating the optimization of lead compounds in drug discovery.

Integration into Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a set of techniques used to create a large number of compounds in a single process, significantly accelerating the discovery of new drugs and materials. nih.gov The principles of combinatorial synthesis, particularly solid-phase synthesis, are well-suited for building blocks like this compound. A notable example of this approach involved the creation of a 2001-compound library using 3-amino-5-hydroxybenzoic acid as the core structure, demonstrating the power of the split/combine method on a bifunctional scaffold. nih.gov

This compound can be similarly employed in solid-phase library synthesis. A typical strategy would involve:

Attachment to a solid support: The carboxylate group can be attached to a solid-phase resin, leaving the amine group exposed for reaction.

Split-and-pool synthesis: The resin-bound scaffold is then split into multiple portions. Each portion is reacted with a different building block (e.g., a unique acyl chloride or aldehyde for reductive amination) that modifies the free amine.

Combination and further diversification: The portions are then recombined and can be split again for another round of reactions, for example, by first cleaving the ester linkage to the resin to free the carboxylic acid and then coupling it with a library of different amines.

This approach allows for the exponential generation of a vast library of discrete compounds. rsc.orgrsc.org The integration of the rigid oxolane core ensures that the resulting library members possess a degree of structural and conformational pre-organization, which can increase the probability of identifying compounds with high affinity for biological targets during high-throughput screening. nih.gov

Role in the Elaboration of Bioactive Scaffolds and Chemical Probes

A bioactive scaffold is a core molecular structure that can be systematically decorated with different functional groups to create new biologically active compounds. nih.govfrontiersin.orgaccscience.com this compound serves as an excellent starting scaffold for this purpose. The oxolane ring itself can be considered a pharmacophore element, and its amino and ester groups provide convenient points for chemical elaboration.

Research has shown that derivatives of related 3-aminotetrahydrofuran-2-carboxylates can act as potent inhibitors of enzymes like thrombin and factor Xa, which are key targets in anticoagulant therapy. This highlights the potential of the amino-oxolane core to be developed into highly specific and potent enzyme inhibitors. researchgate.net By modifying the substituents attached to the amine and carboxylate, it is possible to fine-tune the interactions with the active site of a target protein, thereby optimizing potency and selectivity. unipa.it

Furthermore, this scaffold is valuable in the development of chemical probes—molecules designed to study and visualize biological processes. nih.gov The functional handles on this compound allow for the attachment of reporter groups (such as fluorophores or biotin (B1667282) tags) or reactive groups for covalent labeling of target proteins. The development of such probes is crucial for understanding disease mechanisms and identifying new drug targets.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Precise Molecular Architecture Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like Methyl 3-aminooxolane-3-carboxylate, this technique would provide unequivocal proof of its molecular structure, including the conformation of the tetrahydrofuran (B95107) ring and the spatial relationship between its functional groups. Although a specific crystal structure for this compound is not publicly available, analysis of related 3-amino-tetrahydrofuran derivatives allows for a detailed projection of its structural features. google.comnih.gov

A crystallographic study would precisely measure the lengths of all covalent bonds and the angles between them. The tetrahydrofuran ring is not planar and typically adopts a twisted (C₂) or an envelope (Cₛ) conformation to minimize steric and torsional strain. The exact conformation would be determined by the substitution pattern and crystal packing forces.

Based on data from analogous structures and standard bond lengths, the intramolecular parameters can be predicted. For instance, the C-O bonds within the ether linkage of the ring are expected to be around 1.43 Å, while the C-C bonds would be approximately 1.52-1.54 Å. The ester group would feature a short C=O double bond (approx. 1.20 Å) and a C-O single bond (approx. 1.33 Å). The C-N bond of the amino group would be in the range of 1.47 Å. The bond angles around the sp³ hybridized carbons would be close to the ideal tetrahedral angle of 109.5°, with distortions due to ring strain and steric hindrance between the geminal amino and carboxylate groups.

Table 1: Predicted Intramolecular Bond Lengths and Angles for this compound

Parameter Predicted Value Notes
Bond Lengths (Å)
C-O (ether) ~ 1.43 Typical for cyclic ethers.
C-C (ring) ~ 1.53 Standard sp³-sp³ carbon bond.
C-N (amine) ~ 1.47 Typical for an alkyl amine.
C-C (ester) ~ 1.52 Bond between ring and carbonyl C.
C=O (ester) ~ 1.20 Characteristic of an ester carbonyl.
C-O (ester) ~ 1.33 Partial double bond character.
O-CH₃ (ester) ~ 1.45
Bond Angles (°)
C-O-C (ether) ~ 108-112 Dependent on ring conformation.
O-C-C (ring) ~ 102-106 Ring strain affects the angle.
N-C-COO ~ 109.5 Expected tetrahedral angle, likely distorted.

In the solid state, molecules of this compound would arrange themselves in a repeating lattice. This packing is governed by intermolecular forces, primarily hydrogen bonding. The amino group (-NH₂) is an excellent hydrogen bond donor, while the carbonyl oxygen of the ester group is a strong hydrogen bond acceptor. The ether oxygen can also act as a weaker hydrogen bond acceptor.

It is highly probable that a network of intermolecular hydrogen bonds of the N-H···O=C type would be a dominant feature in the crystal lattice. These interactions link adjacent molecules, creating chains or more complex three-dimensional architectures. Water-mediated hydrogen bonds are also possible if the crystal is a hydrate. Such interactions are critical as they influence the compound's physical properties, such as melting point and solubility, and provide insight into how the molecule might interact with biological receptors. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide key information about the connectivity and chemical environment of every atom in this compound.

In a ¹H NMR spectrum, the protons on the tetrahydrofuran ring would appear as complex multiplets due to spin-spin coupling with their neighbors. The chemical shifts would be influenced by the proximity of the electronegative oxygen, nitrogen, and carbonyl group. The methyl protons of the ester group would likely appear as a sharp singlet around 3.7 ppm. The amine protons might appear as a broad singlet, and their chemical shift could be solvent-dependent.

In the ¹³C NMR spectrum, five distinct signals would be expected for the five carbon atoms of the core structure, plus a signal for the methyl ester carbon. The carbonyl carbon would be the most downfield signal (around 170-175 ppm). The quaternary carbon (C3) bonded to both nitrogen and the carboxylate group would also be significantly downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Spectrum Predicted Chemical Shift (ppm) Multiplicity
-OCH ¹H ~ 3.7 Singlet
-NH ¹H 1.5 - 3.0 Broad Singlet
Ring Protons ¹H 2.0 - 4.5 Multiplets
C =O ¹³C 170 - 175 -
C 3 (Quaternary) ¹³C 60 - 70 -
Ring Carbons (-CH₂-) ¹³C 30 - 75 -

High-Resolution Mass Spectrometry for Elemental Composition and Structural Confirmation

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₆H₁₁NO₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value to confirm the chemical formula with high confidence.

In addition to the molecular ion, mass spectrometry reveals structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule under techniques like electrospray ionization (ESI) or electron impact (EI) would include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methyl carboxylate group (-COOCH₃) .

Ring-opening fragmentation of the tetrahydrofuran moiety.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Fragmentation Origin
[M+H]⁺ C₆H₁₂NO₃⁺ 146.0761 Molecular Ion (Protonated)
[M-OCH₃]⁺ C₅H₈NO₂⁺ 114.0550 Loss of methoxy radical

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the types of bonds present.

For this compound, the FT-IR spectrum would be dominated by several key peaks:

A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the saturated ester.

Broad absorptions in the 3200-3400 cm⁻¹ region from the N-H stretches of the primary amine group. If the compound is in its hydrochloride salt form, these bands would shift to lower frequencies (around 2400-3000 cm⁻¹) and broaden further due to the N⁺-H stretch.

Strong C-O stretching bands between 1050-1300 cm⁻¹ for both the ether and ester functionalities.

C-H stretching vibrations just below 3000 cm⁻¹ .

Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds often give stronger Raman signals. Thus, C-C and C-H vibrations of the ring structure might be more prominent. Together, FT-IR and Raman spectra provide a comprehensive vibrational profile of the molecule.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
N-H Stretch Primary Amine 3200 - 3400 Medium, Broad
C-H Stretch Alkyl 2850 - 2980 Medium-Strong
C=O Stretch Ester 1735 - 1750 Strong, Sharp
N-H Bend Primary Amine 1590 - 1650 Medium
C-O Stretch Ester & Ether 1050 - 1300 Strong

Computational Chemistry Investigations of Methyl 3 Aminooxolane 3 Carboxylate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivitynumberanalytics.commdpi.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. numberanalytics.commdpi.com It is used to calculate properties like molecular orbital energies, atomic charge distributions, and reaction energetics, which are fundamental to understanding chemical reactivity. mdpi.com

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of intermediates and transition states. numberanalytics.commountainscholar.org This provides a step-by-step understanding of the reaction mechanism. For Methyl 3-aminooxolane-3-carboxylate, this could involve modeling reactions such as hydrolysis of the ester group or N-acylation of the amino group. By calculating the energy barriers for different potential pathways, chemists can predict the most likely reaction products and optimize reaction conditions. acs.org For example, studies on the base hydrolysis of other α-amino acid esters have successfully used DFT to determine the likely mechanism. ekb.eg

A hypothetical DFT study on the hydrolysis of this compound would involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The calculated activation energy for this step would provide insight into the reaction rate.

Table 1: Illustrative Reaction Energetics for a Hypothetical Hydrolysis Pathway This table is a hypothetical representation of data that would be generated from a DFT study.

Step Species Relative Energy (kcal/mol) Description
1 Reactants (Ester + OH⁻) 0.0 Initial state
2 Transition State 1 (TS1) +15.2 Hydroxide attack on carbonyl
3 Intermediate 1 -5.8 Tetrahedral intermediate
4 Transition State 2 (TS2) +10.5 Proton transfer
5 Intermediate 2 -20.1 Methoxide leaving group formation
6 Products (Carboxylate + MeOH) -25.7 Final state

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO represents the site of nucleophilicity (electron-donating ability), while the LUMO indicates the site of electrophilicity (electron-accepting ability). youtube.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, identifying it as the primary site for reactions with electrophiles. The LUMO would likely be centered on the carbonyl carbon of the ester, marking it as the site for nucleophilic attack. bhu.ac.in

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this molecule, the ESP would show a negative potential around the carbonyl oxygen and a positive potential near the amino group hydrogens and the carbonyl carbon. actascientific.com

Table 2: Predicted FMO Properties for this compound This table is based on general principles of FMO theory and data from analogous molecules.

Property Predicted Value (eV) Primary Atomic Contribution Implied Reactivity
HOMO Energy ~ -9.5 Nitrogen (Amino Group) Nucleophilic center
LUMO Energy ~ +1.2 Carbon (Carbonyl Group) Electrophilic center
HOMO-LUMO Gap ~ 10.7 N/A Indicator of chemical stability

Table 3: Illustrative Puckering Parameters for Tetrahydrofuran (B95107) Derivatives Data derived from computational studies on substituted tetrahydrofurans to illustrate the concept. nih.govsmu.edu

Conformation Puckering Amplitude (q, Å) Phase Angle (φ, degrees) Relative Energy (kcal/mol)
Twist (C₂) 0.38 180 0.00
Envelope (Cₛ) 0.37 0 0.05
Planar (C₂ᵥ) 0.00 N/A ~5.0

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effectseasychair.orgduke.edu

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. duke.edu This provides a view of the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment. MD simulations are particularly useful for studying solvent effects, as they can explicitly model the interactions between the solute and numerous solvent molecules. easychair.orgresearchgate.net This approach can predict how different solvents, like water or chloroform, might influence the conformational equilibrium of the oxolane ring or the accessibility of the reactive amino and ester groups. bohrium.com

Quantum Chemical Calculations for Energetic Profiles and Interaction Energies within Supramolecular Assembliesnumberanalytics.commdpi.com

This compound can participate in non-covalent interactions, such as hydrogen bonding (via its NH₂ group and carbonyl oxygen) and dipole-dipole interactions, to form larger supramolecular assemblies. numberanalytics.com High-level quantum chemical calculations, often using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)) theory, can accurately compute the interaction energies of these assemblies. researchgate.net These calculations can decompose the total interaction energy into components like electrostatic, dispersion, and induction forces, providing a deep understanding of the forces holding the assembly together. numberanalytics.com Such insights are crucial for crystal engineering and materials science. mdpi.com

In Silico Docking and Molecular Modeling Studies for Ligand-Target Recognition (focused on interaction mechanisms)ijariie.comyoutube.com

Given its structure as an amino acid derivative, this compound could be investigated as a ligand for biological targets like enzymes or receptors. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a target protein. ijariie.comresearchgate.net The process involves generating numerous possible conformations of the ligand within the protein's binding site and scoring them based on binding affinity. nih.govnih.gov

A docking study would reveal the specific interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between this compound and the amino acid residues of the target. For instance, the amino group could act as a hydrogen bond donor, while the carbonyl oxygen could act as an acceptor. The oxolane ring itself might fit into a hydrophobic pocket. This detailed analysis of the interaction mechanism is vital for structure-based drug design. nih.gov

Research on Structure Activity Relationships and Scaffold Design in Methyl 3 Aminooxolane 3 Carboxylate Derivatives

Rational Design Principles for Modulating Molecular Recognition and Binding

The rational design of ligands that can selectively bind to biological targets is a complex process that relies on a deep understanding of intermolecular forces and molecular recognition principles. While specific studies on methyl 3-aminooxolane-3-carboxylate are not extensively documented in publicly available literature, the principles of rational design can be illustrated through analogous systems. The design of synthetic receptors for carboxylate recognition, for instance, provides a powerful model for understanding how to achieve specific molecular recognition.

A key principle in rational design is the pre-organization of binding functionalities to minimize the entropic penalty upon binding. The rigid oxolane ring of this compound serves as an excellent scaffold for positioning amino and carboxylate groups in a defined spatial orientation. This inherent rigidity can be exploited to create derivatives with high affinity and selectivity for their targets.

Computational methods, such as Density Functional Theory (DFT), are instrumental in the rational design process. nih.gov These methods allow for the in-silico evaluation of binding affinities and the prediction of optimal geometries for host-guest complexes. For example, in the design of a tripodal receptor for tricarboxylate salts, DFT calculations were used to compare the binding ability of different recognition motifs. nih.gov Such computational approaches can be applied to derivatives of this compound to predict how modifications to the scaffold will impact binding to a specific protein or enzyme.

Experimental validation of these designs is often carried out using techniques like microcalorimetry, which provides thermodynamic data on binding events, including enthalpy and entropy changes. nih.gov This information is crucial for understanding the driving forces behind molecular recognition and for further refining the design of more potent and selective ligands.

Stereochemical Influence on Molecular Interactions and Selectivity

Stereochemistry plays a pivotal role in determining the biological activity of chiral molecules. The three-dimensional arrangement of atoms in a molecule dictates how it interacts with its biological target, which is also chiral. For derivatives of this compound, the stereocenters within the oxolane ring are critical determinants of their molecular interactions and selectivity.

The influence of stereochemistry is well-documented for the closely related compound, methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate. vulcanchem.com The specific (2R,3S) configuration of this molecule is crucial for its activity in asymmetric synthesis and its interactions within biological systems. vulcanchem.com This highlights the general principle that different stereoisomers of a compound can have vastly different biological activities, with one enantiomer often being significantly more potent than the other(s).

The rigid tetrahydrofuran (B95107) ring in these compounds restricts the conformational freedom of the amino and ester substituents, presenting them in a well-defined orientation for interaction with a binding site. This conformational constraint is a key advantage in scaffold design, as it can lead to higher binding affinity and selectivity by reducing the entropic cost of binding. The precise positioning of these functional groups, dictated by the stereochemistry of the ring, is what enables specific hydrogen bonds, electrostatic interactions, and van der Waals contacts with the target molecule.

For example, in the context of protease inhibition, derivatives of 3-amino-tetrahydrofuran-2-carboxylates have demonstrated nanomolar affinity for targets like thrombin and factor Xa. vulcanchem.com This high affinity is a direct result of the scaffold's ability to mimic the transition state of the enzymatic reaction, a feat that is highly dependent on the correct stereochemical arrangement of its functional groups.

Investigating the Impact of Substituent Effects on Chemical and Recognition Properties

The chemical and recognition properties of the this compound scaffold can be finely tuned by the introduction of various substituents. These substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its interaction with biological targets.

A pertinent example of how substituents can impact molecular interactions can be drawn from studies on methyl-3-aminothiophene-2-carboxylate. mdpi.com In this system, the amino and carboxyl groups are key to forming a network of intermolecular interactions, including N–H⋯O and N–H⋯N hydrogen bonds. mdpi.com Similarly, for this compound derivatives, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. The introduction of substituents on the oxolane ring or on the amino group can alter the strength and nature of these interactions.

For instance, introducing electron-withdrawing groups onto the oxolane ring could increase the acidity of the N-H protons, making the amino group a stronger hydrogen bond donor. Conversely, electron-donating groups could have the opposite effect. The lipophilicity of the molecule can also be modified by adding alkyl or aryl substituents, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in a protein.

The following table summarizes the potential impact of different types of substituents on the properties of a hypothetical this compound derivative:

Substituent TypePotential Impact on Chemical PropertiesPotential Impact on Recognition Properties
Electron-withdrawing (e.g., Fluorine)Increases acidity of N-H protons, potentially alters ester reactivity.Can enhance hydrogen bonding, may introduce halogen bonding interactions.
Electron-donating (e.g., Alkyl)Decreases acidity of N-H protons.Can increase van der Waals interactions, may improve binding in hydrophobic pockets.
Bulky (e.g., Phenyl)Introduces steric hindrance, which can influence reaction rates and binding conformations.Can lead to shape-selective binding, may introduce π-stacking interactions.
Polar (e.g., Hydroxyl)Increases polarity and water solubility.Can form additional hydrogen bonds with the target.

Design and Synthesis of Chemically Modified Analogs for Specific Research Applications

The this compound scaffold serves as a versatile starting point for the design and synthesis of chemically modified analogs tailored for specific research applications. The bifunctional nature of the molecule, with its primary amino group and methyl ester, allows for a wide range of chemical modifications.

One common strategy is the modification of the amino group to introduce different functionalities. For example, acylation of the amino group can be used to introduce a variety of substituents, which can be used to probe the binding pocket of a target protein or to attach reporter groups. The ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used to form other ester derivatives.

The synthesis of analogs with modified ring systems is another important area of research. For instance, fluorinated analogs of related tetrahydrofuran derivatives have been synthesized, with the introduction of trifluoromethyl (CF₃) groups leading to improved metabolic stability. vulcanchem.com This is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of a lead compound.

Furthermore, the this compound scaffold can be incorporated into larger molecules, such as peptidomimetics or conjugates. For example, the related methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate has been coupled with tripeptides to generate potent vasopressin receptor antagonists. vulcanchem.com This demonstrates the utility of this scaffold in creating conformationally constrained peptide mimics with enhanced biological activity.

The following table provides examples of chemically modified analogs based on related tetrahydrofuran carboxylates and their potential research applications:

Analog TypeModificationPotential Research Application
Fluorinated AnalogIntroduction of CF₃ groups. vulcanchem.comTo improve metabolic stability and investigate the effect of fluorine on binding affinity. vulcanchem.com
Peptide ConjugateCoupling with a tripeptide. vulcanchem.comTo create potent and selective receptor antagonists. vulcanchem.com
Spirocyclic NitronatesUse in Ugi reactions. vulcanchem.comAs a building block for the synthesis of complex heterocyclic systems with potential biological activity. vulcanchem.com
Aryl-substituted AnalogsIntroduction of fluorinated aryl groups. vulcanchem.comTo enhance binding affinity to protease targets like thrombin and factor Xa. vulcanchem.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 3-aminooxolane-3-carboxylate with high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and carboxylation. Critical parameters include:

  • Temperature control : Maintaining 0–5°C during amino group protection to minimize side reactions .
  • Catalyst selection : Use of palladium-based catalysts for stereoselective cyclization (e.g., Pd(OAc)₂) to enhance enantiomeric excess .
  • Solvent optimization : Polar aprotic solvents like DMF or THF improve intermediate stability and reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the oxolane ring structure and ester/amine functional groups. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 188.1) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect impurities at 254 nm .
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) provides definitive structural confirmation, including bond lengths and angles.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions at the ester or amino groups. Solvent effects are incorporated via PCM models .
  • Molecular Dynamics Simulations : Predict conformational flexibility of the oxolane ring under varying pH conditions, influencing nucleophilic attack sites .
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacophore design .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Methodological Answer :

  • Data Validation : Use programs like PLATON (in WinGX suite ) to check for missed symmetry, twinning, or disorder.
  • Refinement Protocols : Iterative refinement in SHELXL with restraints for bond distances/angles resolves thermal motion discrepancies.
  • Multi-software Cross-check : Compare results from OLEX2 and CRYSTALS to identify systematic errors in data collection .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer :

  • Enantiomer Separation : Chiral HPLC (Chiralpak AD-H column) isolates R and S enantiomers for independent bioactivity testing .
  • Circular Dichroism (CD) : Correlates absolute configuration with observed biological effects (e.g., enzyme inhibition) .
  • Structure-Activity Relationship (SAR) : Systematic substitution of the amino/ester groups (e.g., with methyl or phenyl) identifies pharmacophoric motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.